![molecular formula C22H27N3O2S2 B2726076 N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-79-7](/img/structure/B2726076.png)
N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This would include information about the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. It could also include its acidity or basicity (pH), and its optical properties .Scientific Research Applications
- Research Findings : Lead derivatives of this compound were synthesized and evaluated in vitro against the HER-2 overexpressed breast cancer cell line SKBr-3. Several compounds showed activity against these cells, with IC50 values ranging from 17.44 µM to 53.29 µM. Notably, compound (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide (compound 12) exhibited potent activity (IC50 = 17.44 µM) compared to the standard drug 5-fluorouracil (5-FU) (IC50 = 38.58 µM). Compound 12 inhibited cellular proliferation via DNA degradation .
- Research Findings : Another study developed a related compound containing an imidazole moiety. This compound was evaluated for antitumor potential against rat glioma (C6) and human hepatocellular carcinoma (HepG2) cells. The results indicated promising activity .
Anticancer Activity Against HER-2 Overexpressed Breast Cancer Cells
Antitumor Potential in Rat Glioma and Human Hepatocellular Carcinoma Cells
Mechanism of Action
properties
IUPAC Name |
N-cyclohexyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-14-10-15(2)12-17(11-14)25-21(27)20-18(8-9-28-20)24-22(25)29-13-19(26)23-16-6-4-3-5-7-16/h10-12,16H,3-9,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWYSACQGQREPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide |
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